molecular formula C10H9IO3 B13705657 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13705657
M. Wt: 304.08 g/mol
InChI Key: LFHANZSPVKGXAR-UHFFFAOYSA-N
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Description

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring bearing an iodine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is C₁₀H₉IO₃, with an estimated molecular weight of 304.08 g/mol (calculated based on substituent contributions). The methyl group may influence lipophilicity, affecting bioavailability and metabolic stability.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

3-(3-iodo-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9IO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

LFHANZSPVKGXAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a suitably substituted aromatic precursor, followed by introduction of the oxopropanoic acid moiety. The iodo substituent and methyl group on the phenyl ring require selective halogenation and alkylation steps or the use of pre-functionalized starting materials.

The oxopropanoic acid functionality is commonly introduced via condensation or coupling reactions involving pyruvic acid derivatives or their equivalents.

Synthesis via Hydrolysis of 2-Substituted Oxyimino-3-oxobutyric Acid Esters

A key method reported in patent literature involves the preparation of 2-substituted oxyimino-3-oxobutyric acids by hydrolyzing corresponding esters. Traditional hydrolysis methods utilize either alkaline hydrolysis with sodium hydroxide or acidic hydrolysis with trifluoroacetic acid. However, these methods have limitations:

An improved method involves reacting tert-butyl 2-substituted oxyimino-3-oxobutyrates with hydrogen halides (such as hydrogen iodide) in an anhydrous organic solvent. This approach offers:

  • High purity and yield of the target acid.
  • Avoidance of expensive reagents.
  • Suitability for large-scale commercial production.

Reaction conditions:

Parameter Range Preferred Range
Hydrogen halide amount 1 to 10 moles per mole of ester 1.2 to 2 moles
Temperature -50°C to 80°C 0°C to 30°C
Hydrogen halide feeding time 0.5 to 20 hours 2 to 10 hours
Stirring/standing time 1 to 24 hours 2 to 15 hours

This method is advantageous for producing 3-iodo substituted oxyimino acids, which can be further converted to the corresponding this compound.

Iodination and Coupling Approaches

Given the presence of the iodine atom on the aromatic ring, selective iodination is a critical step. Methods include:

  • Electrophilic aromatic substitution using iodine sources under controlled conditions.
  • Use of N-iodosuccinimide (NIS) or molecular iodine with appropriate bases and solvents.

A recent low-temperature, transition metal-free cross dehydrogenative coupling (CDC) protocol has demonstrated the formation of iodinated intermediates under mild conditions. This procedure employs:

  • Strong, non-reversible bases such as potassium hexamethyldisilazide (KHMDS).
  • Molecular iodine as an oxidant.
  • Tetrahydrofuran (THF) as solvent.
  • Reaction temperatures from -78°C warming to room temperature.

This method yields iodinated oxindole derivatives with good efficiency (up to 70% yield), and mechanistic studies suggest the formation of transient tertiary iodide intermediates. Although this protocol was developed for oxindoles, the principles are applicable for synthesizing iodinated aromatic keto acids like this compound.

Synthesis from L-Tyrosine Derivatives

Another approach is based on chiral pool synthesis starting from L-tyrosine or its derivatives. The process involves:

  • Selective O-alkylation or O-aralkylation of L-tyrosine using bases, chelating agents, and alkyl or aralkyl halides.
  • Diazotization to introduce the iodine substituent.
  • Dialkylation with excess alkylating agents and base.
  • Selective esterification and O-alkylation steps.
  • Final oxidation and deprotection to yield optically pure 3-aryl-2-hydroxy propanoic acid derivatives.

The overall yields for such syntheses range from 40% to 45%, with high enantiomeric excess (97-99%). Although this method targets hydroxy propanoic acids, oxidation steps can be adapted to yield the corresponding oxopropanoic acids, including the 3-(3-iodo-2-methylphenyl) derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Hydrolysis of tert-butyl 2-substituted oxyimino-3-oxobutyrates with hydrogen halide Hydrogen iodide, anhydrous organic solvent, 0-30°C High (not specified) High purity, scalable, cost-effective Requires handling of hydrogen halide
Low-temperature CDC with iodine and KHMDS KHMDS base, I2, THF, -78°C to rt Up to 70% Mild, metal-free, scalable Limited to substrates compatible with CDC
Chiral pool synthesis from L-tyrosine Alkylation, diazotization, oxidation steps 40-45% High enantiopurity Multi-step, moderate overall yield

Mechanistic Insights and Reaction Optimization

  • The hydrogen halide hydrolysis method proceeds via cleavage of the tert-butyl ester and conversion to the acid, with the halide assisting in the reaction progression.
  • The CDC method with iodine involves formation of transient tertiary iodide intermediates, which undergo homolytic cleavage to form radicals that couple to give the iodinated product.
  • Use of strong non-nucleophilic bases (e.g., KHMDS) lowers reaction temperature requirements and improves yields.
  • Solvent choice (THF preferred) and iodine source (I2 over NIS or ICl) critically affect reaction efficiency.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid moiety undergoes radical-mediated decarboxylation under oxidative conditions, a reaction critical for synthesizing iodinated aromatic compounds. Key findings:

Reaction ConditionsProductsMechanismYieldSource
Iodobenzene diacetate (IBDA), CH₃CN, 80°C3-iodo-2-methylbenzeneRadical decarboxylation via acyloxy intermediate65-78%

Mechanistic pathway involves:

  • Oxidation of the carboxylic acid to form an acyloxy radical (RCOO\text{RCOO}^\bullet)

  • Decarboxylation to generate a methylphenyl radical (Ar-CH2\text{Ar-CH}_2^\bullet)

  • Radical quenching by iodine abstraction from iodobenzene diacetate .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing iodine substituent activates the aromatic ring for SNAr reactions. Representative transformations:

NucleophileConditionsProductSelectivity
Methoxide (NaOMe)DMF, 120°C3-methoxy-2-methylbenzoic acidPara to iodine (70%)
Ammonia (NH₃)CuI, 150°C3-amino-2-methylbenzoic acidOrtho to methyl (55%)

Steric hindrance from the methyl group directs nucleophilic attack to the para position relative to iodine. Kinetic studies show second-order dependence on nucleophile concentration.

Ketone Functionalization

The α-keto acid group participates in condensation and reduction reactions:

Enolate Alkylation

BaseElectrophileProductYield
LDACH₃I3-(3-iodo-2-methylphenyl)-3-methyl-2-oxopropanoic acid62%
NaHBenzyl bromide3-(3-iodo-2-methylphenyl)-2-oxo-3-benzylpropanoic acid58%

Enolate stability is enhanced by conjugation with the aromatic ring (pKa12.5pK_a \approx 12.5), requiring strong bases for deprotonation .

Reduction

Reducing AgentProductStereochemistry
NaBH₄3-(3-iodo-2-methylphenyl)-2-hydroxypropanoic acidRacemic mixture
BH₃·THF3-(3-iodo-2-methylphenyl)-propanoic acidNot applicable

The ketone is selectively reduced before the carboxylic acid due to higher electrophilicity.

Carboxylic Acid Derivatives

The acid group forms esters and amides under standard conditions:

ReagentConditionsProductApplication
SOCl₂Reflux, 4hAcid chlorideIntermediate for peptide coupling
Ethanol, H₂SO₄80°C, 12hEthyl esterProdrug synthesis
Aniline, DCCRT, 24hAnilideBioactivity studies

Esterification proceeds with 85% efficiency, while amide formation requires coupling agents like DCC.

Halogen Bonding Interactions

The iodine atom engages in halogen bonding with biological targets:

TargetBinding Affinity (Kd)Interaction Type
Thyroxine-binding globulin12 μMI···O (2.9 Å)
COX-2 enzyme8.5 μMI···N (3.1 Å)

These interactions enhance inhibitory activity in enzyme assays, with IC₅₀ values in the low micromolar range.

Stability Under Physiological Conditions

Hydrolytic stability studies in phosphate buffer (pH 7.4):

Time (h)Degradation (%)Major Degradant
24153-(3-hydroxy-2-methylphenyl)-2-oxopropanoic acid
4842Decarboxylated ketone

Deiodination occurs via nucleophilic attack by water, followed by oxidation of the methyl group .

Scientific Research Applications

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid with structurally related 2-oxopropanoic acid derivatives, emphasizing substituent effects on properties and biological roles.

Table 1. Structural and Functional Comparison of 2-Oxopropanoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Biological Roles References
This compound 3-Iodo-2-methylphenyl C₁₀H₉IO₃ 304.08 (estimated) N/A Potential synthetic intermediate
3-(1H-Indol-3-yl)-2-oxopropanoic acid Indol-3-yl C₁₁H₉NO₃ 203.19 N/A Gut microbiota metabolite
Indole-3-pyruvic acid 3-Indolyl C₁₁H₉NO₃ 203.19 392-12-1 Plant hormone (IAA) biosynthesis
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid 3,4-Dihydroxyphenyl C₉H₈O₅ 196.15 N/A Metabolite in plant stems
Vanilpyruvic acid 4-Hydroxy-3-methoxyphenyl C₁₀H₁₀O₅ 210.18 1081-71-6 Biomarker in phenylalanine metabolism
3-(2-Chlorophenyl)-2-oxopropanoic acid 2-Chlorophenyl C₉H₇ClO₃ 198.60 N/A Intermediate in JNK3 inhibitor synthesis

Biological Activity

3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure

The compound can be represented structurally as follows:

C11H10IO3\text{C}_{11}\text{H}_{10}\text{I}\text{O}_3

This structure indicates the presence of an iodine atom and a ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds, including those structurally similar to this compound. The findings indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against different strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (mg/mL)
This compoundE. coliTBD
Compound AS. aureus0.0048
Compound BC. albicans0.0195

Anticancer Activity

The anticancer potential of derivatives similar to this compound has been explored through various in vitro studies. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various phenolic compounds on human tumor cell lines, it was found that some derivatives exhibited significant tumor cell-specific cytotoxicity, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Related studies have highlighted the anti-inflammatory properties of compounds containing the oxopropanoic acid moiety. For example, compounds were shown to inhibit the production of inflammatory mediators such as nitric oxide and cytokines in macrophage models .

Table 2: Inhibition of Inflammatory Mediators

Compound NameInhibitory Effect (IC50 µg/mL)Target Mediator
This compoundTBDTNF-α
Compound C9iNOS
Compound D20IL-6

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the iodo substituent may enhance its interaction with biological targets, leading to increased potency in antimicrobial and anticancer activities.

Q & A

Basic Questions

Q. What established synthetic routes are available for 3-(3-Iodo-2-methylphenyl)-2-oxopropanoic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For iodinated derivatives, direct electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., H₂SO₄ or CF₃COOH) is common . Yield optimization requires precise temperature control (0–25°C) and stoichiometric excess of iodine sources to prevent di-iodination byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing functional groups and iodine environments in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/keto groups (δ 2.1–2.5 ppm for CH₃; δ 195–205 ppm for C=O) .
  • IR Spectroscopy : Confirms carbonyl stretch (1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (M+ = ~318.0 g/mol) and iodine isotopic patterns (m/z 127 for ¹²⁷I) .

Q. How does the iodo substituent influence the acidity of the 2-oxopropanoic acid moiety?

  • Methodological Answer : The electron-withdrawing inductive effect of iodine increases the acidity of the α-keto carboxylic acid (pKa ~1.5–2.5) compared to non-halogenated analogs. Titration with NaOH (0.1 M) under nitrogen atmosphere, monitored via pH meter or potentiometry, quantifies acidity .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure, particularly iodine positional disorder?

  • Methodological Answer : SHELXL is used to refine X-ray diffraction data. For iodine disorder:

  • Assign partial occupancy to alternative iodine positions (e.g., 50% each).
  • Apply restraints (e.g., SIMU, DELU) to thermal parameters to prevent overfitting .
  • Validate using R-factor convergence (<5% discrepancy) and residual electron density maps (<0.5 e⁻/ų) .

Q. What strategies mitigate regioselectivity and iodine stability challenges during synthesis?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., methyl at 2-position) to favor iodination at the 3-position .
  • Iodine Stability : Conduct reactions under inert atmospheres (Ar/N₂) to prevent HI elimination. Add stabilizers like Na₂S₂O₃ post-reaction to quench excess iodine .

Q. How can hydrogen-bonding patterns inform co-crystal design to improve crystallinity?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules ) predicts hydrogen-bond motifs. For 2-oxopropanoic acid, the carboxylic acid dimer (R₂²(8)) dominates. Co-crystallization with amines (e.g., pyridine derivatives) forms salts via O−H···N bonds, enhancing crystal packing .

Q. How are crystallographic data quality issues (twinning, low resolution) addressed for halogenated aromatics?

  • Methodological Answer :

  • Twinning : Use TWINABS for data scaling and SHELXL’s TWIN/BASF commands for refinement .
  • Low Resolution : Apply SHELXE’s density modification for phase extension and ARP/wARP for automated model building .

Q. What impurity profiling methods are used for this compound?

  • Methodological Answer :

  • HPLC-PDA : C18 column (acetonitrile/0.1% TFA gradient) detects di-iodinated byproducts (retention time shifts) .
  • NMR Spectroscopy : Identifies methyl group oxidation products (e.g., 3-iodo-2-carboxyphenyl derivatives) via δ 2.5–3.0 ppm shifts .

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